Boc-L-aspartic acid 1-benzyl ester
Overview
Description
Boc-L-aspartic acid 1-benzyl ester is a light yellow powder . It is used as a local anesthetic and also finds applications in the agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
This compound can be synthesized from Boc-Asp-OH and Benzyl alcohol . Another method involves the functionalization of the carboxylate side chain of Boc-Asp-OBzl (Boc=N-butyloxycarbonyl; Asp=aspartic acid; Bzl=benzyl) by coupling it to dipicolylamine .Molecular Structure Analysis
The molecular formula of this compound is C16H21NO6 . The compound is an amino acid derivative where the carboxylate side chain of Boc-Asp-OBzl is functionalized .Physical And Chemical Properties Analysis
This compound is a light yellow powder . Its molecular weight is 323.34 g/mol .Scientific Research Applications
Drug Delivery Systems : Luo Chun-hu (2014) discussed the synthesis of a compound containing Boc-L-aspartic acid 1-benzyl ester, highlighting its potential use in drug delivery systems due to the presence of a thermo-sensitive group (Luo Chun-hu, 2014).
Solid-Phase Peptide Synthesis : R. Wagner and J. Tilley (1990) synthesized a β-hydroxyaspartic acid derivative from N-Boc-(R)-serine, which is suitable for incorporation into peptides by solid-phase synthesis (Wagner & Tilley, 1990).
Synthesis of β-Esters : V. Kalashnikov and V. V. Samukov (1990) used α-2-cyanoethyl Boc-aspartate for synthesizing β-esters of Boc-aspartic acid, demonstrating the utility of this compound in organic synthesis (Kalashnikov & Samukov, 1990).
Amino-γ-Butyrolactone Synthesis : Martha Sibrian-Vazquez and D. Spivak (2002) described a method for converting N-t-Boc-L-aspartic acid β-benzyl ester to enantiopure 3-(S)-amino-γ-butyrolactone, useful in chemical synthesis (Sibrian-Vazquez & Spivak, 2002).
Polyamide Synthesis : Isabelle Gachard et al. (1997) utilized L-aspartic acid derivatives, including Boc-protected variants, for the synthesis of nonpeptidic diamine-diacid type polyamides from natural α-amino acids (Gachard, Coutin, & Sekiguchi, 1997).
Chelating Ligand Synthesis : N. Niklas et al. (2007) used Boc-Asp-OBzl, which involves Boc-protected aspartic acid, as a chelating ligand in the study of zinc and cadmium complexes, exploring its applications in coordination chemistry (Niklas, Zahl, & Alsfasser, 2007).
β-Peptides and Nucleobase Functionalization : Arndt M. Brückner et al. (2003) synthesized β-amino acids from Boc-L-aspartic acid 4-benzyl ester, showing its role in the creation of nucleobase-functionalized β-peptides (Brückner, Garcia, Marsh, Gellman, & Diederichsen, 2003).
Peptide Synthesis Methods : B. Johnson (1970) discussed the synthesis of various protected amino acids, including Boc-β-benzyl-aspartic acid, for advances in peptide synthesis methods (Johnson, 1970).
Safety and Hazards
Mechanism of Action
Boc-Asp-OBzl, also known as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid or Boc-L-aspartic acid 1-benzyl ester, is a compound with a variety of applications in biochemical research .
Target of Action
It is known that this compound is used as a building block for the introduction of aspartic acid amino-acid residues in boc solid phase peptide synthesis (spps) .
Mode of Action
It is known to be used in the synthesis of peptides, where it interacts with other amino acids to form peptide bonds .
Biochemical Pathways
Boc-Asp-OBzl is involved in the biochemical pathway of peptide synthesis. It is used as a starting material for the enantiospecific synthesis of ®-(+)-Boc-iturinic acid (n-C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use, including the nature of the peptide being synthesized and the conditions of the synthesis process .
Result of Action
The result of Boc-Asp-OBzl’s action is the formation of peptide bonds with other amino acids, contributing to the synthesis of complex peptides. This can have various molecular and cellular effects depending on the specific peptides being synthesized .
Action Environment
The action, efficacy, and stability of Boc-Asp-OBzl can be influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reactants .
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWTKQWSXGSTM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426912 | |
Record name | Boc-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30925-18-9 | |
Record name | N-(tert-Butoxycarbonyl)aspartic acid benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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